![molecular formula C20H18BrNO2 B2874590 3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide CAS No. 2097921-54-3](/img/structure/B2874590.png)
3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide
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Description
3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide is a chemical compound that belongs to the class of amides. This compound is also known as BPP or BPPA. It has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Drug Discovery and Development
This compound exhibits a structural motif present in various natural products and drug candidates, particularly naphtho[2,3-b]furan-4,9-diones . Its unique structure is beneficial in the synthesis of new drugs, offering a scaffold for novel drug discovery. The compound’s regioselectivity and functional group tolerance make it a valuable asset in medicinal chemistry for creating diverse molecular entities.
Green Chemistry
The synthesis process of related naphtho[2,3-b]furan-4,9-diones demonstrates a commitment to green chemistry principles . The use of visible-light-mediated [3+2] cycloaddition reactions is an environmentally friendly approach that minimizes waste and avoids harsh conditions, aligning with sustainable practices in chemical research.
Photochemistry
In the realm of photochemistry, the compound’s synthesis involves visible-light photocatalysis . This method harnesses the power of light to drive chemical reactions, which can lead to the development of more efficient and less energy-intensive processes.
Organic Electroluminescence Devices
Derivatives of this compound, such as benzo[b]naphtho[2,3-d]furan, have shown promise in applications related to organic electroluminescence (EL) devices . These materials are crucial for the advancement of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies.
Synthetic Methodology
The compound’s related analogs are synthesized through innovative methods like palladium-catalyzed reverse hydrogenolysis . This technique represents a significant advancement in synthetic organic chemistry, providing a waste-free approach to creating biologically relevant molecules.
properties
IUPAC Name |
3-(2-bromophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c21-19-4-2-1-3-17(19)9-10-20(23)22-13-15-5-7-16(8-6-15)18-11-12-24-14-18/h1-8,11-12,14H,9-10,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZKXLGDYWQYRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC=C(C=C2)C3=COC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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